Asp-Asp

Vue d'ensemble

Description

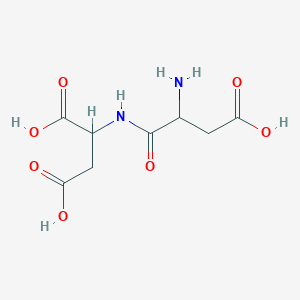

Aspartic acid, commonly referred to as Asp-Asp, is a naturally occurring amino acid that plays a crucial role in the biosynthesis of proteins. It exists in two isoforms: L-aspartic acid and D-aspartic acid. L-aspartic acid is more prevalent in nature and is involved in various metabolic pathways, while D-aspartic acid is found in smaller amounts and has specific roles in the brain and endocrine system .

Mécanisme D'action

Target of Action

The primary target of Asp-Asp (also known as DDDY) is the epidermal growth factor receptor (EGFR) . EGFR is a known cancer antigen expressed in multiple kinds of solid tumors . In addition, this compound also acts as an antimicrobial peptide against certain bacterial strains .

Mode of Action

This compound operates through a unique mechanism. It is an antibody-drug conjugate of cetuximab and IRDye 700DX®, a phthalocyanine dye . The drug binds to the tumor and is activated using a red light through a patented investigational laser and fiber-optics .

In its antimicrobial action, this compound interacts with bacterial cells, affecting their membrane transport and amino acid metabolism pathways .

Biochemical Pathways

This compound affects several biochemical pathways. In the context of cancer treatment, it targets the EGFR pathway, which is a crucial pathway in the progression of many types of solid tumors .

As an antimicrobial peptide, this compound affects the membrane transport and amino acid metabolism pathways of bacteria . It also plays a role in the aspartate-family amino acid metabolic pathway, leading to the production of

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aspartic acid can be synthesized through several methods. One common method involves the hydrolysis of asparagine, which yields aspartic acid and ammonia. Another method is the chemical synthesis from fumaric acid and ammonia, which involves the use of a catalyst such as a metal oxide .

Industrial Production Methods

Industrial production of aspartic acid typically involves microbial fermentation. Microorganisms such as Escherichia coli are genetically engineered to overproduce aspartic acid. The fermentation process is optimized to maximize yield, and the aspartic acid is then purified through crystallization and other separation techniques .

Analyse Des Réactions Chimiques

Types of Reactions

Aspartic acid undergoes various chemical reactions, including:

Isomerization: Aspartic acid can isomerize to form isoaspartic acid through a succinimide intermediate.

Deamidation: This reaction involves the removal of an amide group, converting asparagine to aspartic acid.

Transamination: Aspartic acid can participate in transamination reactions, where it transfers its amino group to a keto acid.

Common Reagents and Conditions

Oxidation: Aspartic acid can be oxidized using reagents such as hydrogen peroxide under acidic conditions.

Reduction: Reduction of aspartic acid can be achieved using reducing agents like sodium borohydride.

Substitution: Aspartic acid can undergo substitution reactions with various nucleophiles under basic conditions.

Major Products

Succinimide: Formed during the isomerization of aspartic acid.

Oxaloacetate: Produced during transamination reactions involving aspartic acid.

Applications De Recherche Scientifique

Aspartic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of peptides and proteins.

Biology: Plays a role in the urea cycle and the synthesis of other amino acids.

Medicine: Investigated for its potential in treating neurological disorders and enhancing cognitive function.

Industry: Used in the production of biodegradable polymers and as a food additive.

Comparaison Avec Des Composés Similaires

Aspartic acid can be compared with other amino acids such as glutamic acid and asparagine:

Glutamic Acid: Similar in structure but has an additional methylene group. Both are excitatory neurotransmitters, but glutamic acid is more abundant in the brain.

Aspartic acid’s unique role in both neurotransmission and metabolism, along with its involvement in hormone regulation, sets it apart from other amino acids.

Propriétés

IUPAC Name |

2-[(2-amino-3-carboxypropanoyl)amino]butanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O7/c9-3(1-5(11)12)7(15)10-4(8(16)17)2-6(13)14/h3-4H,1-2,9H2,(H,10,15)(H,11,12)(H,13,14)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRYULLIZUDQONW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Aspartate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028749 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58471-53-7 | |

| Record name | NSC332639 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

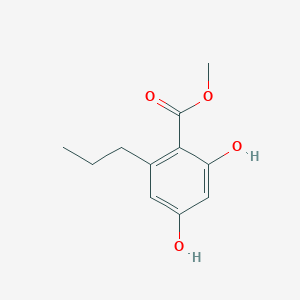

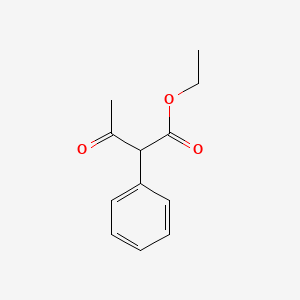

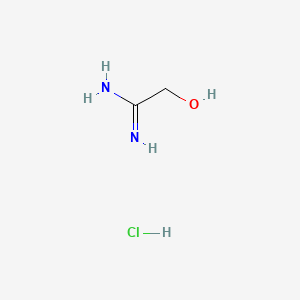

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3029132.png)